Product packaging for 1-(2-Bromo-6-nitrophenyl)ethanamine(Cat. No.:)

1-(2-Bromo-6-nitrophenyl)ethanamine

Cat. No.: B12095327
M. Wt: 245.07 g/mol
InChI Key: XSDCMCRUUHHQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-6-nitrophenyl)ethanamine is a chemical building block of high value in organic and medicinal chemistry research. Its structure incorporates both bromo and nitro functional groups on an aromatic ring, alongside a reactive ethanamine side chain, making it a versatile intermediate for constructing more complex molecules . Researchers utilize this compound in nucleophilic substitution reactions, where the bromine atom can be displaced to form new carbon-nitrogen or carbon-carbon bonds . It also serves as a critical precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals . The nitro group can be further reduced to an aniline, providing a handle for additional chemical diversification into dyes, pigments, or other functional materials . As a key synthon, it facilitates studies in reaction mechanism investigation and the development of novel synthetic pathways . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions, referring to the material safety data sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O2 B12095327 1-(2-Bromo-6-nitrophenyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9BrN2O2/c1-5(10)8-6(9)3-2-4-7(8)11(12)13/h2-5H,10H2,1H3

InChI Key

XSDCMCRUUHHQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)[N+](=O)[O-])N

Origin of Product

United States

Advanced Synthetic Approaches to 1 2 Bromo 6 Nitrophenyl Ethanamine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. icj-e.org The primary disconnection for 1-(2-bromo-6-nitrophenyl)ethanamine is at the carbon-nitrogen bond of the ethanamine moiety. This disconnection points to a reductive amination pathway, a robust and widely used method for amine synthesis. masterorganicchemistry.comorganic-chemistry.org This approach identifies 2-bromo-6-nitroacetophenone as the immediate precursor ketone.

Further disconnection of 2-bromo-6-nitroacetophenone can be envisioned through two primary routes. The first involves a Friedel-Crafts acylation of 1-bromo-3-nitrobenzene. masterorganicchemistry.comtcd.ieopenstax.org However, the strong deactivating nature of the nitro group presents a significant challenge for this electrophilic aromatic substitution reaction. libretexts.org The second, and often more viable, approach involves functional group manipulation on a pre-existing substituted benzene (B151609) ring. This could entail the oxidation of a corresponding ethyl group or the acylation of an organometallic intermediate derived from a suitable precursor.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

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This analysis highlights two main challenges: the controlled introduction of the acetyl group to form 2-bromo-6-nitroacetophenone and the subsequent stereoselective or non-selective introduction of the amine functionality.

Precursor Synthesis Strategies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section explores various strategies for constructing the halogenated and nitrated aromatic core and for the subsequent introduction of the ethanamine side chain.

Synthesis of Halogenated and Nitrated Aromatic Precursors

The 2-bromo-6-nitrophenyl scaffold is the central building block. Its synthesis requires careful control of regioselectivity during nitration and bromination reactions.

The direct nitration of a halogenated acetophenone, such as 2-bromoacetophenone, would ideally lead to the desired 2-bromo-6-nitroacetophenone. However, the directing effects of the substituents must be carefully considered. The acetyl group is a meta-director, while the bromine atom is an ortho-, para-director. This would likely lead to a mixture of isomers, with nitration at the 4- and 6-positions being significant. Separating these isomers can be challenging, making this a less direct, though possible, route.

A more controlled approach involves the nitration of a precursor where the desired regiochemistry is more readily achieved, followed by the introduction of the acetyl group.

An alternative strategy involves the bromination of a nitroaromatic ketone. For instance, the bromination of 2-nitroacetophenone could potentially yield the target precursor. The nitro group is a meta-director, which would favor bromination at the 3- and 5-positions relative to the nitro group. The acetyl group, also a meta-director, would further influence the position of bromination. The synthesis of 2-nitroacetophenone itself can be achieved through various methods, including the oxidation of 2-nitroethylbenzene. quora.com

A documented example of the bromination of a nitroaromatic ketone is the synthesis of 2-bromo-1-(3-nitrophenyl)ethanone. In this procedure, 1-(3-nitrophenyl)ethanone is treated with bromine in chloroform (B151607) at low temperatures. nih.gov A similar approach could be adapted for 2-nitroacetophenone, although the specific reaction conditions would need to be optimized to favor the desired 2-bromo-6-nitroacetophenone isomer.

Table 1: Synthesis of Brominated Nitroaromatic Ketones

Starting MaterialReagentSolventConditionsProductReference
1-(3-nitrophenyl)ethanoneBromineChloroform0-5 °C, then room temp.2-Bromo-1-(3-nitrophenyl)ethanone nih.gov

A versatile strategy for synthesizing highly substituted aromatic compounds is to start with a precursor that allows for sequential and controlled introduction of functional groups. 2-Bromo-6-nitrophenol (B84729) is a valuable such intermediate. It can be synthesized from 2-bromophenol (B46759) via nitration. openstax.org The hydroxyl group can then be used to direct subsequent reactions or be converted into other functionalities.

For the synthesis of 2-bromo-6-nitroacetophenone, the phenolic hydroxyl group of 2-bromo-6-nitrophenol would need to be converted to an acetyl group. This is not a straightforward transformation and would likely involve multiple steps, such as protection of the phenol (B47542), introduction of the acetyl precursor, and subsequent deprotection. A more common use for such phenol derivatives is in the synthesis of related compounds through etherification or other modifications. youtube.com

Introduction of the Ethanamine Moiety

The final key step in the synthesis of this compound is the introduction of the ethanamine group. The most common and efficient method for this transformation is the reductive amination of the corresponding ketone, 2-bromo-6-nitroacetophenone. masterorganicchemistry.comorganic-chemistry.org

This reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this purpose.

Commonly used reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation (e.g., H₂, Pd/C)

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine in the presence of the nitro group, which is also susceptible to reduction. Sodium cyanoborohydride is often favored for its mildness and selectivity. masterorganicchemistry.com The use of an ammonia source like ammonium acetate (B1210297) can serve as both the amine source and a buffer for the reaction.

Table 2: Reagents for Reductive Amination

Ketone PrecursorAmine SourceReducing AgentPotential Product
2-Bromo-6-nitroacetophenoneAmmonia / Ammonium AcetateSodium CyanoborohydrideThis compound
2-Bromo-6-nitroacetophenoneAmmonia / Ammonium AcetateSodium TriacetoxyborohydrideThis compound
2-Bromo-6-nitroacetophenoneAmmoniaH₂ / Pd/CPotential for nitro group reduction

It is important to note that the reduction of the nitro group can be a competing reaction, especially under catalytic hydrogenation conditions. Therefore, careful selection of the catalyst and reaction parameters is essential to achieve the desired chemoselectivity.

Reductive Amination Strategies

Reductive amination serves as a direct and efficient method for the synthesis of amines from carbonyl compounds. In the context of preparing this compound, this strategy would typically involve the reaction of 2-bromo-6-nitroacetophenone with an amine source, followed by reduction.

A comparative study of various reducing agents for reductive amination highlights the effectiveness of different hydrides and catalytic hydrogenation. organic-chemistry.org While a direct application to 2-bromo-6-nitroacetophenone is not explicitly detailed, the principles can be extrapolated. The general transformation involves the formation of an imine or enamine intermediate from the ketone, which is then reduced to the corresponding amine. The choice of reducing agent is critical to avoid the reduction of the nitro group or de-halogenation.

PrecursorReagentsProductNotes
2-Bromo-6-nitroacetophenoneAmmonia, Reducing AgentThis compoundThe choice of reducing agent is crucial to prevent side reactions.
Reduction of Nitro Groups to Amines for Ring Functionalization

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, often employed to introduce an amino group on an aromatic ring. sci-hub.st This method is particularly relevant when the nitro group is a precursor to the desired amine functionality in a multi-step synthesis.

Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation and the use of metal reagents. wikipedia.org

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) are effective but can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is often a preferred catalyst for halogenated nitroaromatics as it can reduce the nitro group without removing the halogen. commonorganicchemistry.com The use of inhibitors can further prevent dehalogenation during catalytic hydrogenation. google.com

Metal-Based Reductions: Metals such as iron, zinc, or tin(II) chloride in acidic media provide mild and selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium borohydride, a moderate reducing agent, can reduce nitro compounds when used in conjunction with a catalyst like Ni(PPh3)4. jsynthchem.com

The selective reduction of one nitro group in a polynitrated aromatic compound can be achieved using sodium sulfide (B99878) or hydrogen sulfide in a basic solution. wikipedia.org

Reagent SystemSubstrate CompatibilityKey Features
H₂/Raney NickelGood for halogenated nitroaromaticsMinimizes dehalogenation compared to Pd/C. commonorganicchemistry.com
Fe/AcidTolerates many functional groupsMild conditions. commonorganicchemistry.com
Zn/AcidTolerates many functional groupsMild conditions. commonorganicchemistry.com
SnCl₂Good for sensitive substratesMild reducing agent. commonorganicchemistry.com
NaBH₄/Ni(PPh₃)₄Selective for nitro groupsCan be performed at room temperature. jsynthchem.com

The mechanism of nitro compound reduction can proceed through different pathways, including direct hydrogenation or a condensation route involving intermediates like nitroso and hydroxylamino species. orientjchem.org

Conversion of Acyl Groups to Alkanes in Multistep Syntheses

While not directly applicable to the synthesis of the target amine, the reduction of an acyl group to an alkane is a common transformation in organic synthesis. This would be relevant if a precursor containing an acetyl group needed to be converted to an ethyl group. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. These reactions, however, are performed under harsh basic or acidic conditions, respectively, which might not be compatible with the bromo and nitro substituents on the aromatic ring.

Amination of Halogenated Aromatics

The direct amination of halogenated aromatics presents another synthetic route. While the bromine atom in 2-bromo-6-nitrotoluene (B1266184) is activated towards nucleophilic aromatic substitution by the ortho-nitro group, direct amination to introduce the ethanamine side chain in one step is not a standard or straightforward reaction. More commonly, the bromo group might be displaced by an amino group or a precursor, but this is generally for the formation of an aniline (B41778) derivative rather than a benzylic amine. For instance, amination of 2-bromo-6-methylaminopyridine has been studied, highlighting the potential for such transformations on related heterocyclic systems. georgiasouthern.edu

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound is crucial for its potential applications in pharmaceuticals and as a chiral building block. This is achieved through stereoselective synthesis, which employs chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Commonly used chiral auxiliaries include derivatives of amino alcohols like pseudoephedrine and pseudoephenamine. nih.gov For the synthesis of chiral amines, tert-butanesulfinamide is a particularly effective chiral auxiliary. The addition of a Grignard reagent to a tert-butanesulfinyl imine, derived from the corresponding aldehyde or ketone, proceeds with high diastereoselectivity to afford a branched sulfinamide. wikipedia.org This intermediate can then be hydrolyzed to yield the chiral primary amine.

In a hypothetical application to synthesize this compound, one would start with 2-bromo-6-nitroacetophenone. This ketone would be condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral sulfinyl imine. Subsequent reduction of the C=N bond would proceed under the stereochemical control of the auxiliary, leading to a diastereomerically enriched sulfinamide. Finally, removal of the auxiliary would furnish the desired enantiomer of the target amine.

Chiral AuxiliaryKey Features
PseudoephenamineCrystalline derivatives, good for alkylations. nih.gov
tert-ButanesulfinamideEffective for the synthesis of chiral amines via imine reduction. wikipedia.org
1-(2,4,6-triisopropylphenyl)ethylamineUsed for asymmetric synthesis of γ-amino acid derivatives. nih.gov

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the synthesis of chiral amines, asymmetric hydrogenation of imines is a well-established method. A prochiral imine, derived from 2-bromo-6-nitroacetophenone and a suitable nitrogen source, can be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium) with a chiral ligand. The catalyst creates a chiral environment for the hydrogenation, leading to the preferential formation of one enantiomer of the amine.

Another powerful method is the catalytic asymmetric Friedel-Crafts reaction. For instance, the reaction of indoles and pyrroles with nitroalkenes catalyzed by a chiral copper complex has been shown to produce α-substituted β-heteroarylalkylamines with high stereoselectivity. nih.gov While this specific reaction is not a direct route to the target compound, it demonstrates the potential of asymmetric catalysis in forming C-C bonds adjacent to a nitrogen-bearing carbon.

Furthermore, copper-catalyzed asymmetric conjugate addition of Grignard reagents to various nitrogen-containing heterocycles has been developed, showcasing the utility of this approach in creating chiral nitrogenous compounds. rug.nl

Catalytic MethodDescription
Asymmetric HydrogenationReduction of a prochiral imine using a chiral metal catalyst to produce an enantiomerically enriched amine.
Asymmetric Conjugate AdditionAddition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral complex, to create a stereocenter. amanote.comnih.gov
Asymmetric C-H InsertionInsertion of a carbene or nitrene into a C-H bond, directed by a chiral catalyst, to form a new C-N or C-C bond with stereocontrol.

Enzymatic Resolution Techniques

The preparation of enantiomerically pure this compound is a significant challenge that can be addressed through enzymatic kinetic resolution. While direct enzymatic resolution data for this specific compound is not extensively detailed in the available literature, the resolution of structurally analogous phenylethylamines provides a strong precedent for this approach. researchgate.net

Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high efficacy in the kinetic resolution of various phenylethylamines. researchgate.net This process typically involves the selective acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted one. The choice of acyl donor and solvent system is crucial for achieving high enantioselectivity and conversion. For instance, ethyl methoxyacetate (B1198184) has been identified as an effective acyl donor in these resolutions. researchgate.net

The general procedure involves incubating the racemic amine with the lipase and the acyl donor in a suitable solvent system. The reaction progress is monitored, and upon reaching optimal conversion (ideally close to 50%), the reaction is stopped. The resulting mixture contains one enantiomer as an amide and the other as the unreacted amine, which can then be separated by standard chromatographic techniques or extraction.

The following table summarizes the enzymatic resolution of phenylethylamines structurally related to this compound, illustrating the potential of this technique.

Table 1: Enzymatic Kinetic Resolution of Racemic Phenylethylamines using CAL-B

Amine SubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of AmideEnantiomeric Excess (ee %) of Amine
1-PhenylethanamineEthyl acetateHeptane50>99>99
1-(4-Fluorophenyl)ethanamineEthyl methoxyacetateHeptane/Et3N416886
1-(4-Nitrophenyl)ethanamineEthyl methoxyacetateHeptane/Et3N439362

Data extrapolated from studies on analogous compounds. researchgate.net

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry offer several innovative routes to construct complex molecules like this compound with greater efficiency and control.

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, represent a highly efficient synthetic strategy. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the rapid assembly of complex molecular scaffolds. nih.govrug.nl

A convergent synthetic approach leveraging an MCR could be envisioned for this compound. For instance, a Ugi-type reaction could theoretically be employed. This would involve the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. A hypothetical convergent synthesis could start from 2-bromo-6-nitrobenzaldehyde. This aldehyde could react with ammonia, a suitable carboxylic acid, and a convertible isocyanide in a one-pot reaction to generate a complex intermediate that can be further transformed into the target ethanamine derivative.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, often enabling unique transformations that are difficult to achieve with conventional reagents. These methods can promote reactions under mild conditions and with high selectivity.

While specific applications of these techniques for the synthesis of this compound are not widely reported, the principles can be applied. For example, photochemical methods could potentially be used for the functionalization of the aromatic ring or for the stereoselective construction of the chiral center. The use of light to initiate radical reactions, such as in SRN1 reactions involving nitroaromatic compounds, could offer a pathway to introduce the ethylamine (B1201723) side chain.

Electrochemical synthesis, on the other hand, could be employed for the reduction of the nitro group to an amino group at a specific stage of the synthesis. This method can be more selective and environmentally friendly than traditional reducing agents. The precise control of the electrode potential can allow for selective transformations in multifunctional molecules.

Solid-Phase Synthesis Applications

Solid-phase synthesis, a technique in which molecules are covalently bound to a solid support during a series of chemical reactions, offers significant advantages in terms of purification and automation. rsc.org This methodology is well-suited for the preparation of libraries of compounds for screening purposes.

A potential solid-phase synthesis of this compound could involve anchoring a suitable starting material, such as a 2-bromo-6-nitrophenyl derivative, to a resin. Subsequent chemical transformations, including the introduction of the ethanamine side chain, would be carried out on the solid support. After the desired reactions are complete, the target molecule is cleaved from the resin. This approach allows for the use of excess reagents to drive reactions to completion, with simplified purification by simple washing of the resin. While no direct solid-phase synthesis of this compound has been documented, the principles are broadly applicable to the synthesis of substituted aromatic amines.

Stereochemical Investigations of 1 2 Bromo 6 Nitrophenyl Ethanamine

Enantiomeric Purity and Resolution Techniques

The presence of a chiral center at the carbon atom bearing the amino group means that 1-(2-bromo-6-nitrophenyl)ethanamine can exist as a pair of enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for understanding its potential applications. While direct resolution data for this specific compound is not extensively documented in publicly available literature, established methods for resolving phenylethylamines are applicable.

Classical resolution techniques often involve the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These agents are typically chiral acids that form salts with differing solubilities, allowing for their separation by fractional crystallization. wikipedia.org Subsequent removal of the resolving agent yields the individual enantiomers.

Enzymatic kinetic resolution represents a highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high efficacy in the resolution of various phenylethylamines through enantioselective acylation. researchgate.netrsc.org In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers and determining enantiomeric purity. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral amines. sci-hub.se

Table 1: Potential Chiral Resolution Techniques for this compound

TechniqueResolving/Acylating Agent or CSPPrinciple
Diastereomeric Salt Crystallization (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acidFormation of diastereomeric salts with different solubilities, allowing for separation by crystallization. wikipedia.org
Enzymatic Kinetic Resolution Candida antarctica lipase B (CAL-B) with an acyl donor (e.g., ethyl acetate)Enantioselective acylation of one enantiomer, enabling separation of the acylated and unacylated forms. researchgate.netrsc.org
Chiral HPLC Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD)Differential interaction between the enantiomers and the chiral stationary phase, leading to separation. sci-hub.se

Diastereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound can be achieved through diastereoselective methods. A common strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 2-bromo-6-nitroacetophenone. This ketone could potentially be synthesized from 2-bromo-6-nitrotoluene (B1266184). While the synthesis of the direct precursor is not explicitly detailed, related compounds like 2-bromo-2'-nitroacetophenone (B32119) have been prepared. sigmaaldrich.com The synthesis of a key intermediate, benzyl (B1604629) 2-bromo-6-nitrophenyl ether, from 2-bromo-6-nitrophenol (B84729) has also been described, indicating feasible synthetic pathways to related structures. google.com

The diastereoselective reduction of the ketone can be accomplished using chiral reducing agents or catalysts. This approach introduces a new chiral center, and the stereochemical outcome is influenced by the existing chiral auxiliary or catalyst. The steric hindrance and electronic effects of the ortho-bromo and nitro substituents would play a significant role in directing the stereochemical course of the reduction.

Another approach involves the use of a chiral auxiliary. The auxiliary is temporarily incorporated into the molecule to direct the stereoselective formation of the desired stereocenter. After the key stereoselective step, the auxiliary is removed.

Table 2: Potential Diastereoselective Synthesis Strategies

StrategyReagent/CatalystExpected Outcome
Asymmetric Reduction of Prochiral Ketone Chiral borane (B79455) reagents (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine)Enantioselective reduction of the carbonyl group to form the corresponding chiral amine.
Catalytic Asymmetric Hydrogenation Chiral rhodium or ruthenium phosphine (B1218219) catalysts (e.g., Ru-BINAP)Enantioselective hydrogenation of an imine precursor derived from the ketone.
Chiral Auxiliary-Mediated Synthesis Use of a chiral auxiliary (e.g., (R)- or (S)-1-phenylethylamine) to form a chiral imineDiastereoselective reduction of the imine followed by removal of the auxiliary.

Conformational Analysis and Stereoisomer Stability

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring. The presence of bulky ortho substituents, namely the bromine atom and the nitro group, imposes significant steric constraints, influencing the preferred conformations.

Computational studies and experimental data from related phenylethylamines suggest that the side chain can adopt either a gauche (folded) or an anti (extended) conformation relative to the phenyl ring. rsc.org In the gauche conformation, the amino group is oriented towards the aromatic ring, potentially allowing for intramolecular interactions, such as hydrogen bonding between the amine protons and the π-system of the ring or the nitro group. The anti conformation places the amino group away from the ring, minimizing steric repulsion.

Table 3: Factors Influencing Conformational Stability

FactorInfluence on Conformation
Steric Hindrance The bulky ortho-bromo and nitro groups restrict rotation around the C-C bond, favoring staggered conformations.
Electrostatic Interactions Repulsion between the electron-rich bromine and nitro groups and the electron density of the side chain can influence the preferred dihedral angles.
Intramolecular Hydrogen Bonding Potential for weak N-H···π or N-H···O (nitro) interactions in the gauche conformation could stabilize this arrangement. rsc.org
Solvent Effects The polarity of the solvent can influence the conformational equilibrium by solvating polar groups differently.

Chiral Recognition and Separation Methodologies

The successful separation of the enantiomers of this compound relies on effective chiral recognition mechanisms. Chromatographic and electrophoretic techniques are at the forefront of these methodologies. mdpi.comwvu.edusci-hub.ru

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method. nih.gov Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel® series, are known for their broad applicability in separating chiral amines. sci-hub.se The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. The choice of mobile phase, often a mixture of an alkane and an alcohol, and the use of additives can significantly impact the resolution.

Capillary electrophoresis (CE) is another powerful technique for chiral separations. mdpi.comnih.gov In CE, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form inclusion complexes with the cyclodextrin, and the different binding constants result in different electrophoretic mobilities, enabling their separation.

Table 4: Chiral Separation Methodologies

MethodChiral Selector/Stationary PhaseTypical Mobile Phase/BufferPrinciple of Separation
Chiral HPLC Chiralpak® AD-H, Chiralcel® OD-H (polysaccharide-based)Hexane/Isopropanol with additives like diethylamine (B46881) (DEA)Differential formation of transient diastereomeric complexes on the CSP. sci-hub.se
Chiral HPLC Cyclobond™ (cyclodextrin-based)Aqueous buffers with organic modifiersInclusion complexation with the cyclodextrin cavities of the CSP. nih.gov
Chiral Capillary Electrophoresis (CE) Hydroxypropyl-β-cyclodextrin (HP-β-CD)Phosphate buffer with HP-β-CDDifferential formation of inclusion complexes leading to different electrophoretic mobilities. nih.gov

Mechanistic Investigations of Reactions Involving 1 2 Bromo 6 Nitrophenyl Ethanamine and Its Derivatives

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1-(2-Bromo-6-nitrophenyl)ethanamine and its derivatives. The reaction typically proceeds via the addition-elimination mechanism. acs.orgorgosolver.com The powerful electron-withdrawing nature of the nitro group significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. orgosolver.comnih.gov This attack preferentially occurs at the carbon atoms positioned ortho and para to the nitro group. acs.org In the case of this compound, the bromine atom is located at one of these activated ortho positions, rendering it a suitable leaving group.

The mechanism involves two main steps:

Nucleophilic Addition: A nucleophile adds to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. stackexchange.com

Elimination: The aromaticity is restored by the departure of the bromide ion, resulting in the substituted product. nih.gov The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction. nih.govstackexchange.com

The reactivity in SNAr reactions is influenced by both electronic and steric factors. orgosolver.com While the nitro group strongly activates the ring for nucleophilic attack, the presence of the adjacent ethanamine group can introduce steric hindrance, potentially affecting the rate and regioselectivity of the substitution. wikipedia.org The nature of the nucleophile is also critical; strong nucleophiles are required to initiate the attack on the electron-deficient ring. orgosolver.com

Aromatic Substitution Patterns in Ortho-Bromonitro Compounds

The substitution pattern in ortho-bromonitro compounds like this compound is dominated by the powerful directing influence of the nitro group in nucleophilic aromatic substitution reactions. acs.org The nitro group is a strong deactivator for electrophilic aromatic substitution (EAS) but a potent activator for nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org

Key factors governing the substitution patterns include:

Electronic Effects: The nitro group (-NO₂) is a strong -R (resonance) and -I (inductive) group. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making them electrophilic and thus prime targets for nucleophiles. nih.govstackexchange.com The bromine atom, while also electron-withdrawing (-I effect), is a much weaker deactivator compared to the nitro group.

Steric Effects (Ortho Effect): The presence of two substituents in adjacent (ortho) positions leads to steric hindrance. wikipedia.org In this compound, the bulky bromine atom and the nitro group, along with the ethanamine side chain, can sterically hinder the approach of a nucleophile. ijrti.org This "ortho effect" can influence the rate of substitution and, in some cases, the stability of the resulting intermediates. wikipedia.org For instance, steric repulsion between the incoming nucleophile and the adjacent substituents in the transition state can raise the activation energy of the reaction. acs.org

In electrophilic substitution reactions, the existing substituents make the ring highly deactivated, and forcing conditions would be required. numberanalytics.comlibretexts.org The amino group on the side chain would likely be protonated under typical EAS conditions, further deactivating the ring.

Rearrangement Reactions and Pathways

Derivatives of this compound can potentially undergo rearrangement reactions, particularly under acidic conditions, a phenomenon observed in related nitroaniline structures. rsc.org One notable rearrangement is the migration of a nitro group. For example, studies on 2,3-dinitroaniline (B181595) have shown that heating in concentrated sulfuric acid can lead to a 1,3-migration of the 2-nitro group to form 2,5- and 3,4-dinitroaniline. rsc.org

The proposed mechanism for such rearrangements often involves protonation of the aromatic ring, followed by the migration of the nitro group. rsc.org For a derivative of this compound, a similar pathway could be envisioned, potentially leading to isomers where the nitro group has shifted its position on the ring. The specific products and the feasibility of such a rearrangement would depend on the reaction conditions and the nature of other substituents on the aromatic ring.

Another potential rearrangement is the Beckmann rearrangement if the ethanamine side chain is first converted to an oxime. magritek.com This acid-catalyzed reaction converts an oxime into an amide. magritek.com

Cyclization Reactions and Heterocycle Formation

The structure of this compound and its derivatives is well-suited for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. rsc.orgresearchgate.net These reactions often leverage the reactivity of the nitro group and the ortho-disposed bromo and amino functionalities.

A common strategy involves the reductive cyclization of the nitro group. acs.orgclockss.org Reduction of the nitro group to an amino group in situ can be followed by an intramolecular reaction. For instance:

Benzimidazole (B57391) Formation: If the ethanamine side chain is modified (e.g., acylated), reduction of the nitro group could be followed by intramolecular condensation to form a benzimidazole ring system. acs.org

Quinoline Synthesis: Reductive cyclization of related o-nitrochalcones is a known method for producing quinolines. clockss.org By analogy, derivatives of this compound could be elaborated and then subjected to reductive conditions to form tetrahydroquinoline scaffolds.

Intramolecular nucleophilic substitution can also lead to heterocycle formation. The amine of the ethanamine side chain can act as an internal nucleophile, displacing the ortho-bromo substituent. This intramolecular SNAr reaction would lead to the formation of a six-membered dihydro-1,4-benzoxazine-type ring system, although this specific reaction would depend on the relative nucleophilicity of the side-chain amine and its ability to adopt a suitable conformation for ring closure.

The following table summarizes potential cyclization reactions:

Reaction TypeKey TransformationPotential Heterocyclic ProductRelevant Findings
Reductive CyclizationReduction of -NO₂ to -NH₂ followed by intramolecular condensationBenzimidazoles, QuinolinesReductive cyclization of o-nitroanilines is a known route to benzimidazoles. acs.org Indium-mediated reductive cyclization of 2-nitrochalcones yields quinolines. clockss.org
Intramolecular SNArInternal amine attacks the carbon bearing the bromine atomDihydro-1,4-benzoxazine derivativesIntramolecular cyclizations of halo-substituted furans have been shown to proceed via intermediate oxabicycles. nih.gov
Radical CyclizationGeneration of an aryl radical followed by intramolecular additionIsoindolinones, Benzolactams2-Bromobenzoic acids are used as building blocks for constructing nitrogen heterocycles via sequential aryl radical cyclizations. researchgate.net

Organometallic Reactions and Cross-Coupling Strategies

The bromine atom in this compound serves as a versatile handle for various organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions are fundamental in modern organic synthesis for building molecular complexity. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid). nih.gov This strategy would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the ring, replacing the bromine atom. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govnih.gov

Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, couples the aryl bromide with a terminal alkyne. nih.gov This would install an alkynyl functional group at the 2-position, providing a valuable precursor for further transformations, including the synthesis of heterocycles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace the bromine atom with a different amino group, creating more complex aniline (B41778) derivatives.

The successful application of these cross-coupling strategies would depend on the compatibility of the functional groups present in the molecule, particularly the nitro and amino groups, with the reaction conditions. The amino group on the ethanamine side chain might require protection to prevent side reactions.

The following table outlines key cross-coupling strategies:

Reaction NameReactantsCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingAryl/Vinylboronic acid or esterPd(0) catalyst (e.g., Pd(PPh₃)₄) + BaseBiaryl or Styrenyl derivative
Sonogashira CouplingTerminal alkynePd(0) catalyst + Cu(I) salt + BaseArylalkyne
Heck CouplingAlkenePd(0) catalyst + BaseStyrenyl derivative
Buchwald-Hartwig AminationAminePd(0) or Pd(II) catalyst + Ligand + BaseDi- or Tri-substituted aniline

Advanced Analytical Methodologies for Characterization of 1 2 Bromo 6 Nitrophenyl Ethanamine

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental for elucidating the molecular structure of 1-(2-Bromo-6-nitrophenyl)ethanamine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural confirmation of this compound. While specific spectral data for this exact compound is not publicly available, data from analogous compounds, such as other bromo- and nitro-substituted phenyl ethanamines and related structures, can be used to predict the expected chemical shifts and coupling constants.

For this compound, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine (B1201723) side chain, and the methyl protons. The aromatic region would likely display complex splitting patterns due to the ortho, meta, and para couplings between the protons on the substituted phenyl ring. The methine proton would appear as a quartet, and the methyl protons as a doublet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the bromine atom. The carbons of the ethylamine side chain would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine group would appear in the range of 3300-3500 cm⁻¹. C-H stretches from the aromatic ring and the aliphatic side chain, as well as C=C stretching vibrations from the aromatic ring, would also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a methyl group or the nitro group would result in specific fragment ions.

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons (multiplets), Methine proton (quartet), Methyl protons (doublet)
¹³C NMR Aromatic carbons, Aliphatic carbons (methine and methyl)
IR (cm⁻¹) ~3300-3500 (N-H stretch), ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch)
Mass Spec. Molecular ion peak showing bromine isotopic pattern, Fragmentation peaks

Chromatographic Purity and Separation Techniques (HPLC, GC-MS, LC-MS, SFC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. researchgate.net The addition of a small amount of acid, such as trifluoroacetic acid, can improve peak shape. researchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. Method validation would ensure the procedure is selective, linear, precise, and accurate. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. psu.edu The mass spectrum obtained from GC-MS provides a fingerprint for the compound, aiding in its identification. psu.eduresearchgate.net However, for some amines, derivatization might be necessary to improve their volatility and chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing molecular weight information for each separated component. An LC-MS method for this compound would likely use similar conditions to an HPLC method, with the eluent being introduced into the mass spectrometer.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can be particularly advantageous for the separation of chiral compounds. For the enantiomeric separation of this compound, a chiral stationary phase would be employed in an SFC system.

Table 2: Chromatographic Methods for the Analysis of this compound

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
HPLC C18Water/Acetonitrile or MethanolUV
GC-MS Fused silica (B1680970) capillary columnHeliumMass Spectrometry
LC-MS C18Water/Acetonitrile or MethanolMass Spectrometry
SFC Chiral Stationary PhaseSupercritical CO₂ with co-solventUV/MS

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. nih.gov For a chiral molecule like this compound, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter, distinguishing between the (R)- and (S)-enantiomers. The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for assessing the chirality of a molecule and can be used to determine the enantiomeric excess and absolute configuration of this compound. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be assigned. This method is particularly useful when X-ray crystallography is not feasible.

Computational Chemistry and Theoretical Studies on 1 2 Bromo 6 Nitrophenyl Ethanamine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental computational techniques used to determine the three-dimensional structure and preferred spatial arrangements of a molecule. For 1-(2-Bromo-6-nitrophenyl)ethanamine, these studies would be crucial for understanding its biological activity and interactions with other molecules.

The presence of a flexible ethylamine (B1201723) side chain attached to the substituted phenyl ring allows for multiple rotational isomers, or conformers. A thorough conformational analysis would involve systematically rotating the single bonds—specifically the C-C bond of the ethylamine group and the C-N bond connecting it to the ring—to identify the low-energy conformations. The steric hindrance imposed by the bulky bromine atom and the nitro group at the ortho positions to the ethanamine substituent would significantly influence the conformational landscape. It is expected that the most stable conformers would minimize the steric clash between these groups.

Table 1: Potential Torsional Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(ring)-C(ring)-C(ethyl)-N(ethyl)Rotation around the bond connecting the ethylamine group to the phenyl ring.Heavily restricted by the ortho-bromo and ortho-nitro substituents.
C(ring)-C(ethyl)-N(ethyl)-HRotation of the amine group.Influences hydrogen bonding potential and intermolecular interactions.

Note: This table represents a hypothetical set of parameters for a conformational analysis, as no specific studies have been published.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, provide detailed information about the electronic properties of a molecule. For this compound, these calculations would be invaluable for understanding its reactivity and spectroscopic behavior.

Key parameters that would be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The electron-withdrawing nature of the nitro group and the bromine atom would be expected to significantly lower the energy of the HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic or electrophilic attack. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, with the nitro group and bromine atom likely being electron-rich and the amine group being a potential site for protonation.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyTheoretical SignificanceExpected Trend for the Compound
HOMO EnergyRelates to the ability to donate electrons.Lowered due to electron-withdrawing groups.
LUMO EnergyRelates to the ability to accept electrons.Lowered due to electron-withdrawing groups.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.A smaller gap might suggest higher reactivity.
Dipole MomentMeasures the overall polarity of the molecule.Expected to be significant due to polar substituents.

Note: The values in this table are illustrative of the expected trends, as no specific computational data for this compound is available.

Reaction Pathway and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, mapping out the energy landscape from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate. For this compound, such analyses could predict its reactivity in various chemical transformations.

For instance, the amine group could undergo reactions such as acylation or alkylation. Computational studies could model these reaction pathways, calculating the activation energies required to reach the transition states. This information would be critical for optimizing reaction conditions in synthetic chemistry. Similarly, the potential for intramolecular reactions, perhaps involving the nitro group, could be explored.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

For this compound, calculating the vibrational frequencies would help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the N-H stretches of the amine group, the N-O stretches of the nitro group, and the C-Br stretch. The prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for confirming the molecular structure. UV-Vis spectra calculations could provide insight into the electronic transitions, which are influenced by the aromatic system and its substituents.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureCorresponding Molecular Moiety
Infrared (IR)Vibrational bands around 3300-3400 cm⁻¹N-H stretching of the primary amine
Vibrational bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹Asymmetric and symmetric stretching of the nitro group
¹H NMRChemical shifts in the aromatic region (7-8 ppm)Protons on the phenyl ring
Chemical shift for the methine proton (CH) adjacent to the amineInfluenced by the neighboring amine and aromatic ring
¹³C NMRChemical shifts for the carbon atoms of the phenyl ringAffected by the bromo, nitro, and ethanamine substituents

Note: The spectral data presented are based on general expectations for the functional groups present and have not been derived from specific calculations for this molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations could be used to study its interactions with solvent molecules or with a biological target, such as a protein binding site.

These simulations would reveal how the molecule orients itself in different environments and the nature of the intermolecular forces at play, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is fundamental to predicting the compound's solubility, membrane permeability, and potential biological activity.

Derivatization and Structural Modification of 1 2 Bromo 6 Nitrophenyl Ethanamine for Research Applications

Functionalization of the Amine Moiety

The primary amine group of 1-(2-Bromo-6-nitrophenyl)ethanamine is a key site for chemical modification, allowing for the introduction of a wide array of functionalities through various reactions.

Acylation and Sulfonylation: The amine group can readily undergo acylation with acyl chlorides or acid anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in altering the electronic properties and steric bulk around the nitrogen atom, which can be crucial for modulating biological activity or for creating specific binding interactions.

Alkylation and Reductive Amination: Direct alkylation of the amine can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. This method is highly versatile for introducing a diverse range of substituents.

Detailed research findings on the specific application of these methods to this compound are not extensively documented in publicly available literature. However, the general principles of these reactions are well-established in organic synthesis.

Table 1: Potential Functionalization Reactions of the Amine Moiety

Reaction TypeReagentsProduct Type
AcylationAcyl chloride, Acid anhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing agentSecondary/Tertiary Amine

Modifications of the Halogenated Aromatic Ring

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing new aryl or vinyl substituents at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, providing a means to introduce alkenyl substituents. This reaction is valuable for synthesizing precursors to more complex molecular architectures.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key strategy for synthesizing diaryl amines or for introducing further nitrogen-containing functionalities.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling, which uses a terminal alkyne as the coupling partner, is the method of choice.

While these reactions are standard in organic synthesis, specific examples detailing their application to this compound are not readily found in the surveyed literature.

Table 2: Potential Cross-Coupling Reactions at the Aromatic Ring

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraBoronic acid/esterC-C (Aryl/Vinyl)
HeckAlkeneC-C (Alkenyl)
Buchwald-HartwigAmineC-N
SonogashiraTerminal alkyneC-C (Alkynyl)

Introduction of Reporter Groups and Probes

The ability to attach reporter groups, such as fluorescent dyes or biotin (B1667282), is critical for using small molecules as probes in biological systems. These modifications can be achieved by functionalizing either the amine moiety or the aromatic ring.

Fluorescent Labeling: A common strategy involves reacting the amine group with a fluorescent dye that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. Alternatively, a fluorescent group could be introduced via a cross-coupling reaction on the aromatic ring.

Biotinylation: Biotin, a vitamin with high affinity for streptavidin, can be conjugated to the molecule, typically through an amide linkage with the amine group. This allows for the detection or isolation of the molecule and its binding partners using streptavidin-based assays.

Specific protocols for the introduction of reporter groups onto this compound are not detailed in the available scientific literature.

Synthesis of Conjugates and Bioconjugates

Building on the principles of derivatization and reporter group attachment, this compound can be incorporated into larger molecular assemblies or bioconjugates.

Conjugation to Peptides or Proteins: The amine group can be used to form a stable bond with a carboxylic acid group on a peptide or protein, often facilitated by coupling agents like EDC/NHS.

Attachment to Other Scaffolds: The versatile reactivity of both the amine and the bromo-substituent allows for the conjugation of this compound to other small molecules, polymers, or solid supports, enabling the creation of materials with specific properties or for use in affinity chromatography.

The synthesis of specific conjugates or bioconjugates starting from this compound has not been prominently reported, highlighting a potential area for future research.

Exploration of Biological Activity and Molecular Targets for 1 2 Bromo 6 Nitrophenyl Ethanamine Strictly in Vitro/mechanistic Focus

Investigation of Receptor Binding Profiles and Ligand Interactions

No studies detailing the binding of 1-(2-Bromo-6-nitrophenyl)ethanamine to any specific receptors have been published. Therefore, its receptor binding profile, including affinities (Kd, Ki) and specific receptor subtypes it may interact with, is currently unknown.

Enzyme Inhibition Studies and Mechanism of Action

There is no available information on the ability of this compound to inhibit any enzymes. Consequently, data on its inhibitory constants (IC50, Ki) and its mechanism of action (e.g., competitive, non-competitive, or irreversible inhibition) are not available.

Cellular Pathway Modulation in Model Systems

No research has been published that investigates the effects of this compound on cellular pathways in any model systems. Studies that would elucidate its impact on signaling cascades, gene expression, or other cellular processes are absent from the scientific literature.

Structure-Activity Relationship (SAR) Studies for Target Identification

Structure-activity relationship (SAR) studies involving this compound have not been reported. Such studies would typically involve the synthesis and testing of a series of analogs to determine which structural features are critical for biological activity and to help identify its molecular target(s). The absence of such research means that the key pharmacophoric elements of this specific molecule have not been defined.

Design of Probes for Target Engagement

As the molecular target(s) of this compound are unknown, no chemical probes based on its scaffold have been designed or synthesized for target engagement or validation studies.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Routes

The advancement of synthetic methodologies is crucial for the efficient and sustainable production of 1-(2-bromo-6-nitrophenyl)ethanamine and its analogues. Current synthetic approaches often rely on classical, multi-step procedures which may not be optimal in terms of yield, cost, or environmental impact. Future research should focus on developing more sophisticated and streamlined synthetic strategies.

Next-generation routes could involve:

Catalytic Processes: Implementing catalytic reactions, such as transition-metal-catalyzed cross-coupling to introduce the bromo-substituent or asymmetric reduction of a precursor ketone (2-bromo-6-nitroacetophenone) to establish the chiral amine center. These methods often offer higher selectivity and efficiency compared to stoichiometric reagents.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis could significantly improve safety, scalability, and process control. Flow chemistry is particularly advantageous for handling potentially energetic nitrated compounds and for optimizing reaction conditions rapidly.

Novel Building Blocks: Exploring alternative starting materials and building blocks could open up more convergent and efficient synthetic pathways. For instance, developing routes from readily available 2,6-disubstituted pyridines or other heterocyclic precursors could provide a diverse range of analogues. nih.govbeilstein-journals.org The synthesis of related compounds, such as 2-bromo-6-nitroaniline (B44865) from 1-bromo-2-fluoro-3-nitrobenzene and ammonia (B1221849), demonstrates the feasibility of nucleophilic aromatic substitution on similar scaffolds. chemicalbook.com

Advanced Stereochemical Control Strategies

The ethanamine side chain of this compound contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). For most pharmaceutical applications, it is essential to isolate a single enantiomer, as different enantiomers can have vastly different biological activities and metabolic profiles.

Future research in this area should prioritize:

Catalytic Asymmetric Synthesis: This is one of the most powerful methods for producing enantiomerically enriched compounds. rsc.org Research efforts could be directed towards developing specific chiral catalysts (e.g., based on ruthenium, rhodium, or iridium) for the asymmetric hydrogenation or transfer hydrogenation of the corresponding imine or ketone precursor.

Chiral Resolution: While less efficient than asymmetric synthesis, chiral resolution of the racemic amine remains a viable strategy. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the pure enantiomer.

Enzymatic Methods: Biocatalysis using enzymes such as transaminases or lipases can offer exceptional stereoselectivity under mild reaction conditions, providing a green and efficient alternative for producing single-enantiomer amines.

High-Throughput Screening of Derivatives

The true potential of the this compound scaffold lies in its derivatization to create a chemical library for high-throughput screening (HTS). The distinct functional groups on the molecule serve as handles for combinatorial synthesis.

Key opportunities include:

Library Synthesis: A diverse library of analogues can be generated by modifying three key positions:

The Amine Group: Acylation, alkylation, or sulfonylation to explore how different substituents impact binding and activity.

The Nitro Group: Reduction of the nitro group to an amine provides a new site for derivatization, leading to a different class of compounds. This new amino group can be acylated or used in other coupling reactions.

The Bromo Substituent: The bromine atom can be replaced using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Biological Screening: Given the known biological activities of nitro-aromatic and bromo-aromatic compounds, derivatives should be screened against a range of targets. nih.gov Areas of high interest include antimicrobial, anticancer, and anti-inflammatory assays. nih.govresearchgate.net For instance, many nitro compounds exhibit antimicrobial effects through the generation of toxic reduced intermediates, while various bromophenol derivatives have shown antioxidant and anticancer properties. nih.govnih.gov

Integration with Omics Technologies for Mechanistic Insights

Once a derivative from HTS demonstrates significant biological activity, understanding its mechanism of action is the critical next step. Integrating modern "omics" technologies can provide a comprehensive, systems-level view of the compound's effects.

Target Identification: If a compound shows a desired phenotypic effect (e.g., kills cancer cells), proteomics approaches like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can be used to identify its direct protein binding partners.

Pathway Analysis: Following treatment of cells or organisms with an active compound, changes in the transcriptome (RNA sequencing), proteome (mass spectrometry-based proteomics), and metabolome (NMR or MS-based metabolomics) can be measured. This data can illuminate the biological pathways that are perturbed by the compound, revealing its mechanism of action and potential off-target effects. For example, docking studies combined with enzyme inhibition assays, as seen with some nitro-containing antifungal agents, can be powerfully complemented by omics data to confirm the mechanism within a cellular context. nih.gov

Opportunities in Chemical Biology Tool Development

Beyond direct therapeutic applications, the this compound scaffold can be adapted to create valuable chemical biology tools for studying biological systems. Small fluorescent molecules are indispensable as biomolecular labels and cellular stains. nih.gov

Potential applications include:

Fluorescent Probes: The primary amine provides a straightforward attachment point for fluorophores. By conjugating the scaffold to a known dye, researchers could create probes to visualize specific cellular compartments or processes, depending on the inherent targeting properties of the core structure.

Affinity-Based Probes: An active derivative could be functionalized with a biotin (B1667282) tag for use in affinity purification experiments to pull down its protein targets from cell lysates.

Photo-affinity Labels: The nitro-aryl group, upon chemical modification, could potentially be converted into a photo-activatable group (e.g., an azide). Such a molecule could be used in photo-affinity labeling experiments to covalently crosslink to its biological target upon UV irradiation, enabling unambiguous target identification. The presence of the bromine atom could also be exploited, as the "heavy atom effect" can influence the photophysical properties of nearby fluorophores. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(2-Bromo-6-nitrophenyl)ethanamine, and how do they validate structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the bromine and nitro groups. The deshielding effects on adjacent protons (e.g., aromatic protons) due to electron-withdrawing groups provide diagnostic peaks .
  • IR Spectroscopy : Identify the amine (-NH2_2) stretch (~3300–3500 cm1^{-1}) and nitro (-NO2_2) symmetric/asymmetric stretches (~1350–1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting) .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in a cool, dry place away from oxidizing agents. Ensure containers are sealed under inert gas (e.g., N2_2) to prevent degradation .
  • Waste Disposal : Neutralize with dilute acid/base before disposal, adhering to institutional guidelines for halogenated nitroaromatics .

Q. How can the purity of this compound be assessed experimentally?

  • Methods :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Compare retention times with standards .
  • Elemental Analysis : Verify C, H, N, and Br percentages against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

  • Approach :

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Transition State Analysis : Map potential energy surfaces (PES) for bromine substitution pathways (e.g., SNAr) to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of brominated nitroaromatic analogs?

  • Resolution Framework :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., Br vs. Cl at the 2-position) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .

Q. How does the steric and electronic environment of this compound influence its catalytic applications?

  • Analysis :

  • X-ray Crystallography : Determine crystal structure using SHELXL for bond-length/bond-angle data. Compare with analogs (e.g., 2-bromophenethylamine) to assess steric hindrance .
  • Electrochemical Studies : Cyclic voltammetry (CV) quantifies redox behavior, correlating nitro group reduction potentials with catalytic efficiency .

Q. What synthetic routes optimize yield for this compound while minimizing byproducts?

  • Optimization Strategies :

  • Stepwise Nitration/Bromination : Nitrate 2-bromoacetophenone first, followed by reductive amination (e.g., NaBH4_4/NH3_3) to avoid over-nitration .
  • Flow Chemistry : Use microreactors for precise temperature control, reducing side reactions (e.g., ring bromination at undesired positions) .

Methodological Notes

  • Contradictory Data : Cross-validate computational predictions (DFT) with experimental kinetics (e.g., stopped-flow spectroscopy) .
  • Biological Assay Design : Include positive/negative controls (e.g., known serotonin receptor agonists) to contextualize activity results .

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